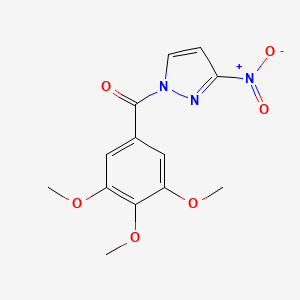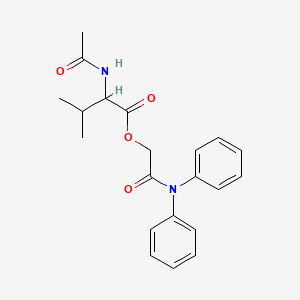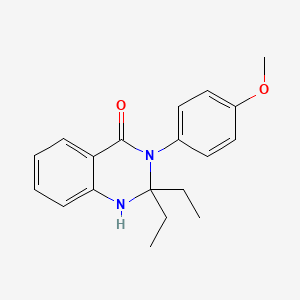![molecular formula C24H28N2O3S2 B11098114 ethyl 3-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-2-carboxylate](/img/structure/B11098114.png)
ethyl 3-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes various functional groups such as acetylamino, tert-butylimino, phenylsulfanyl, and benzothiophene
Preparation Methods
The synthesis of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties
Mechanism of Action
The mechanism of action of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with similar compounds such as:
Tris(ethylmethylamido)(tert-butylimido)tantalum(V): This compound also contains tert-butylimino groups and is used in thin film deposition.
tert-Butyl Esters: These compounds share the tert-butyl group and are used in various organic synthesis reactions.
Pinacol Boronic Esters: These esters are valuable in organic synthesis and share some functional group similarities.
The uniqueness of ETHYL 3-(ACETYLAMINO)-6-[(TERT-BUTYLIMINO)METHYL]-7-(PHENYLSULFANYL)-4,5-DIHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O3S2 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
ethyl 3-acetamido-6-(tert-butyliminomethyl)-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C24H28N2O3S2/c1-6-29-23(28)22-19(26-15(2)27)18-13-12-16(14-25-24(3,4)5)20(21(18)31-22)30-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3,(H,26,27) |
InChI Key |
NPOJVOPAMDLXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=C(CC2)C=NC(C)(C)C)SC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11098045.png)
![5-bromo-2-({[2-(3-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11098047.png)
![4-[(2Z)-2-(3-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11098054.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1-methoxynaphthalene-2-carboxamide](/img/structure/B11098067.png)
![N-[3-(4-Chlorophenoxy)-5-nitrophenyl]-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B11098075.png)
![(2,4-difluorophenyl)({[(1E)-1-(2,4-difluorophenyl)ethylidene]amino}oxy)methanone](/img/structure/B11098086.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11098089.png)


![1-(4-Methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B11098124.png)
![2-[(2-methoxyphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]-2-(phenylsulfonyl)acetohydrazide](/img/structure/B11098125.png)
![6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11098132.png)
